N-(2,2-difluoro-3-hydroxypropyl)-2,5-dimethylpyrazole-3-carboxamide
Description
N-(2,2-difluoro-3-hydroxypropyl)-2,5-dimethylpyrazole-3-carboxamide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a difluorohydroxypropyl group and a carboxamide group
Properties
IUPAC Name |
N-(2,2-difluoro-3-hydroxypropyl)-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2N3O2/c1-6-3-7(14(2)13-6)8(16)12-4-9(10,11)5-15/h3,15H,4-5H2,1-2H3,(H,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRGPUODZQPCBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NCC(CO)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-difluoro-3-hydroxypropyl)-2,5-dimethylpyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, 2,5-dimethyl-1,3-diketone is used.
Introduction of the Difluorohydroxypropyl Group: The difluorohydroxypropyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole with 2,2-difluoro-3-chloropropanol under basic conditions.
Formation of the Carboxamide Group: The final step involves the reaction of the substituted pyrazole with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-difluoro-3-hydroxypropyl)-2,5-dimethylpyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The difluorohydroxypropyl group can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2,2-difluoro-3-hydroxypropyl)-2,5-dimethylpyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the difluorohydroxypropyl group can enhance the compound’s bioavailability and metabolic stability, making it a promising candidate for drug development. It may exhibit activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability profiles.
Mechanism of Action
The mechanism of action of N-(2,2-difluoro-3-hydroxypropyl)-2,5-dimethylpyrazole-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The difluorohydroxypropyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to inhibition or activation of specific biochemical pathways, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-difluoro-3-hydroxypropyl)-2-(difluoromethoxy)benzamide: Similar in structure but with a benzamide group instead of a pyrazole ring.
6-[1-(2,2-difluoro-3-hydroxypropyl)-5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-2H-1,4-benzoxazin-3(4H)-one: Contains a similar difluorohydroxypropyl group but with additional aromatic substitutions.
Uniqueness
N-(2,2-difluoro-3-hydroxypropyl)-2,5-dimethylpyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the difluorohydroxypropyl group and the pyrazole ring allows for versatile applications in various fields, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
